Sodium;copper(1+);diiodide
Description
Current Paradigms in Ternary Metal Halide Research
Research into ternary metal halides is currently dominated by the search for high-performance, stable, and environmentally benign materials for optoelectronic applications. A significant driver of this research is the need for alternatives to lead-based perovskite halides, which, despite their excellent performance in solar cells and light-emitting diodes (LEDs), suffer from issues of toxicity and instability. lehigh.eduresearchgate.netatamanchemicals.com
The current paradigms in this field focus on:
Lead-Free Alternatives: A primary focus is the replacement of lead with less toxic elements. Copper(I)-based ternary halides are considered promising substitutes due to their excellent optical properties and good ambient stability. lehigh.eduresearchgate.net
Structural Diversity: Ternary copper halides exhibit a wide range of crystal structures, from 0D clusters to 1D chains and 2D layers, which gives rise to a variety of tunable optoelectronic properties. atamanchemicals.comacs.orgspbu.ru
Luminescence Mechanisms: A deep understanding of the photoluminescence mechanisms, such as those involving self-trapped excitons, is crucial for designing highly efficient light-emitting materials. atamanchemicals.com
Synthesis Strategies: The development of versatile synthesis methods, including solid-state reactions and solution-based approaches, is key to controlling the dimensionality, morphology, and properties of these materials. atamanchemicals.comacs.org
Significance of Sodium;copper(1+);diiodide within Contemporary Solid-State Chemistry
This compound, with the chemical formula NaCuI₂, is a member of the alkali copper halide family. Its significance lies in its potential as a simple, lead-free ternary halide semiconductor. While research on this specific compound is not as extensive as for some of its cesium or rubidium-based counterparts, it represents a fundamental system for understanding the structure-property relationships in alkali copper halides.
The compound is noted as a yellow or yellow-orange crystalline solid that is insoluble in water. lehigh.edu Its primary importance stems from the ongoing research into its optical and electrical properties for potential use in optoelectronics, semiconductor technology, and photovoltaics. lehigh.edu The study of NaCuI₂ and its hydrated form, NaCuI₂·4H₂O, contributes to the broader understanding of how alkali metal cations influence the structure and properties of copper halide frameworks.
Methodological Approaches in Investigating Complex Inorganic Compounds
The investigation of complex inorganic solids like NaCuI₂ employs a range of sophisticated experimental and theoretical techniques to elucidate their structure, properties, and potential applications.
Synthesis Methods:
Solid-State Reaction: This involves heating stoichiometric amounts of precursor salts (e.g., sodium iodide and copper(I) iodide) at elevated temperatures to form the desired ternary compound.
Solution-Based Synthesis: NaCuI₂ can be synthesized through the reaction of copper(I) iodide with sodium iodide in a suitable solvent. lehigh.edu This method offers control over crystal size and morphology. For instance, the hydrated form, NaCuI₂·4H₂O, has been prepared by reacting saturated solutions of NaI with CuI. instras.com
Characterization Techniques:
Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for determining the precise crystal structure, including lattice parameters, space group, and atomic positions. researchgate.net
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a sample and to confirm the purity of the synthesized material.
Spectroscopy: Techniques like UV-Vis absorption and photoluminescence (PL) spectroscopy are used to probe the optical properties, such as the band gap and emission characteristics.
Electrical Measurements: Techniques like four-probe conductivity measurements and Hall effect measurements are used to determine the electrical conductivity, charge carrier concentration, and mobility.
Computational Methods: Density Functional Theory (DFT) is a powerful tool for predicting the electronic band structure, density of states, and optical properties of materials, providing theoretical insights that complement experimental findings. researchgate.net
Contextualizing this compound in Advanced Materials Science Frameworks
This compound is situated within the broader framework of advanced materials science as a potential functional material for next-generation electronics. The research into ternary copper halides is part of a larger effort to discover and develop materials that are not only high-performing but also abundant, low-cost, and environmentally friendly. atamanchemicals.comacs.org
The potential applications for NaCuI₂ and related compounds are driven by their semiconductor properties:
Optoelectronics: Due to its anticipated optical properties, NaCuI₂ is being considered for use in light-emitting diodes (LEDs) and other photonic devices. lehigh.edu The broader family of alkali copper halides has shown promise for tunable emission across the visible spectrum. rsc.org
Photovoltaics: As a semiconductor, there is research interest in utilizing NaCuI₂ in solar cells, aiming to contribute to more efficient and sustainable photovoltaic technologies. lehigh.edu
While specific performance data for NaCuI₂ is still emerging, its position as a fundamental member of the promising ternary copper halide family ensures its continued relevance in the search for new materials for advanced technological applications.
Research Data on this compound
The following tables summarize the known research findings for this compound and its hydrated form.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | NaCuI₂ | lehigh.edu |
| Appearance | Yellow or yellow-orange crystalline solid | lehigh.edu |
| Solubility in Water | Insoluble | lehigh.edu |
Table 2: Crystallographic Data for this compound tetrahydrate (NaCuI₂·4H₂O)
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | instras.com |
| Space Group | C 2/c | instras.com |
| Lattice Constant a | 1224.5(2) pm | instras.com |
| Lattice Constant b | 1329.3(2) pm | instras.com |
| Lattice Constant c | 557.1(3) pm | instras.com |
| Angle β | 103.27(4)° | instras.com |
| Formula Units (Z) | 4 | instras.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | NaCuI₂ |
| This compound tetrahydrate | NaCuI₂·4H₂O |
| Sodium iodide | NaI |
| Copper(I) iodide | CuI |
| Cesium lead halide | CsPbX₃ (X=Cl, Br, I) |
| Cesium copper iodide | Cs₃Cu₂I₅ |
| Cesium copper halide | CsCu₂X₃ (X=Cl, Br, I) |
| Rubidium copper bromide | Rb₂CuBr₃ |
| Cesium copper chloride | Cs₂CuCl₄ |
Properties
Molecular Formula |
CuI2Na |
|---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
sodium;copper(1+);diiodide |
InChI |
InChI=1S/Cu.2HI.Na/h;2*1H;/q+1;;;+1/p-2 |
InChI Key |
SKMPEPABFCTVGX-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].[Cu+].[I-].[I-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystallization Science of Sodium;copper 1+ ;diiodide
Controlled Synthesis Pathways for Crystalline Sodium;copper(1+);diiodide
The synthesis of crystalline NaCuI₂ is an area of specialized research within inorganic materials chemistry. The formation of this ternary halide relies on the precise control of reaction conditions to combine sodium and copper(I) iodides into a stable crystal lattice. Various methodologies, ranging from traditional solution-based approaches to advanced deposition techniques, can be employed to achieve different product morphologies, such as bulk crystals, nanocrystals, and thin films.
Solution-Phase Growth Techniques and Precursor Engineering
Solution-phase synthesis represents the most direct and documented method for producing crystalline NaCuI₂. This approach leverages the solubility of precursor salts in a suitable solvent to facilitate the reaction and subsequent crystallization.
Detailed Research Findings: The primary documented route to this compound is through the reaction of saturated aqueous solutions of sodium iodide (NaI) and copper(I) iodide (CuI). researchgate.netresearchgate.net This method yields the hydrated form, NaCuI₂·4H₂O. The synthesis involves preparing separate saturated solutions of the precursor salts and then carefully mixing them to induce precipitation of the product as the solubility limit is exceeded.
Precursor engineering is critical in this process. The purity of the NaI and CuI precursors directly impacts the quality and purity of the resulting crystalline product. Since Cu(I) is susceptible to oxidation to Cu(II), especially in aqueous solutions, the synthesis may require an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of impurities. The stoichiometry of the precursors is also a key parameter; a 1:1 molar ratio of NaI to CuI is theoretically required. However, in practice, a slight excess of NaI can be used to ensure the complete conversion of CuI, which is often less soluble.
The choice of solvent, while typically water for NaCuI₂·4H₂O, can be varied to control solubility, crystallization kinetics, and potentially to form anhydrous NaCuI₂. The use of organic solvents or aqueous mixtures could alter the coordination environment of the ions and influence the final crystal structure and morphology. For instance, a colloidal synthesis approach, which has been successful for related ternary chalcogenides like Na-Cu-S systems, could be adapted. nih.gov This would involve designing a single-source precursor for copper and sulfur (or in this case, iodine) and then introducing the sodium precursor to form nanocrystals. nih.gov
| Parameter | Specification | Purpose | Reference |
| Precursors | Sodium Iodide (NaI), Copper(I) Iodide (CuI) | Provide the constituent ions for the target compound. | researchgate.net, researchgate.net |
| Solvent | Water (for hydrated form) | Dissolves precursors and facilitates ionic reaction. | researchgate.net |
| Stoichiometry | 1:1 molar ratio (NaI:CuI) | Ensures formation of the correct ternary compound. | researchgate.net |
| Atmosphere | Inert (e.g., N₂, Ar) | Prevents oxidation of Cu(I) to Cu(II). | |
| Temperature | Room Temperature | Typical for simple precipitation from aqueous solution. | researchgate.net |
Solvothermal and Hydrothermal Synthesis Approaches
While a specific solvothermal or hydrothermal synthesis for NaCuI₂ is not extensively documented, these methods are powerful techniques for producing crystalline inorganic materials, including other ternary copper halides. rsc.orgbohrium.com These processes involve a chemical reaction in a solvent (water for hydrothermal, non-aqueous for solvothermal) within a sealed vessel (autoclave) at temperatures above the solvent's boiling point. rusnano.comsigmaaldrich.comnih.gov
Hypothetical Research Approach: A plausible hydrothermal synthesis of NaCuI₂ would involve placing the precursors, NaI and CuI, into a Teflon-lined autoclave with deionized water. rusnano.com The autoclave would be heated to a temperature between 100 °C and 250 °C for a period of 12 to 48 hours. The elevated temperature and pressure increase the solubility of the precursors, promoting the formation of a homogeneous solution from which crystalline NaCuI₂ can nucleate and grow. nih.gov By controlling parameters such as reaction time, temperature, precursor concentration, and the pH of the solution, it is possible to influence the size, shape, and crystallinity of the final product. researchgate.netiosrjournals.orgresearchgate.net A solvothermal approach would be similar but would substitute water with an organic solvent like ethanol, acetonitrile, or ethylene (B1197577) glycol, which could favor the formation of the anhydrous NaCuI₂ form. reading.ac.uk
| Parameter | Hypothetical Range/Value | Purpose | Reference |
| Precursors | NaI, CuI | Constituent ions. | bohrium.com |
| Solvent | Deionized Water (Hydrothermal) or Ethanol (Solvothermal) | Reaction medium. | rusnano.com, sigmaaldrich.com |
| Temperature | 120 - 200 °C | To increase solubility and drive the reaction. | iosrjournals.org |
| Pressure | Autogenous (generated by solvent heating) | To maintain the solvent in a liquid or supercritical state. | rusnano.com |
| Reaction Time | 12 - 48 hours | To allow for complete reaction and crystal growth. | researchgate.net |
Electrochemical Deposition Strategies for this compound Thin Films
Electrochemical deposition is a versatile technique for synthesizing thin films of various materials. It offers excellent control over film thickness and morphology by manipulating electrochemical parameters. Although no specific procedure for NaCuI₂ has been reported, a strategy can be proposed based on the deposition of related copper compounds.
Proposed Research Strategy: A co-deposition approach could be used to form a NaCuI₂ thin film. This would involve an electrolytic bath containing a source of sodium ions (e.g., NaI), a source of copper ions (e.g., a soluble Cu(I) complex), and a supporting electrolyte in a suitable solvent (aqueous or non-aqueous). A conductive substrate, such as fluorine-doped tin oxide (FTO) glass or a metal foil, would serve as the working electrode.
By applying a specific potential or current, Na⁺ and Cu⁺ ions would migrate to the substrate and, in the presence of iodide ions, deposit as a NaCuI₂ film. The key challenges would be to precisely control the deposition potentials to ensure the simultaneous reduction and incorporation of both cations in the correct stoichiometry and to prevent the oxidation of Cu(I). Techniques like cyclic voltammetry would first be used to determine the appropriate deposition potential window.
Vapor-Phase and Molecular Beam Epitaxy Techniques for Deposition
Vapor-phase deposition methods, such as Physical Vapor Deposition (PVD) and Molecular Beam Epitaxy (MBE), are high-purity techniques for growing high-quality crystalline thin films. wikipedia.org Mass spectrometric studies have confirmed the existence of NaCuI₂ in the vapor phase above the molten salt, indicating that vapor-based synthesis is feasible. aip.org
Proposed Research Strategy: Molecular Beam Epitaxy (MBE): An MBE system could be used to grow epitaxial NaCuI₂ films. nih.gov This would require ultra-high vacuum conditions and separate effusion cells (Knudsen cells) for sodium, copper, and iodine. ceitec.eu The substrate would be heated to a specific temperature to promote crystalline growth. By precisely controlling the flux of atoms/molecules from each source, atomic-level control over the film's thickness and composition could be achieved. A Reflection High-Energy Electron Diffraction (RHEED) system could be used for in-situ monitoring of the crystal growth. ceitec.eu
Crystal Growth Control and Morphology Directing Agents for this compound
Controlling the crystal morphology (shape, size, and orientation) is crucial for tailoring the material's properties for specific applications. This is achieved by manipulating the nucleation and growth kinetics. nih.gov
Research Findings and Strategies: The mechanisms of morphology control involve influencing the relative growth rates of different crystal faces. This can be achieved by adjusting synthesis parameters or by introducing "morphology directing agents."
Synthesis Parameters: Factors like temperature, pH, and precursor concentration significantly affect nucleation and growth. nih.gov For solution-based methods, the level of supersaturation is a key driver; slow growth at low supersaturation generally leads to larger, more well-defined crystals, while rapid growth at high supersaturation often results in smaller or dendritic structures.
Temperature-Difference Methodologies for Large Single Crystal Fabrication
The growth of large, high-quality single crystals is often necessary for fundamental property measurements and certain device applications. The temperature-difference method is a common technique for growing crystals from solution.
Proposed Research Strategy: This method relies on creating a temperature gradient in a saturated solution. While not yet reported for NaCuI₂, the successful application of this technique for growing large single crystals of the parent compound, CuI, provides a strong basis for a proposed methodology.
A hypothetical setup would involve a sealed container with a saturated solution of NaCuI₂. A source of polycrystalline NaCuI₂ material would be placed in a hotter region of the container to dissolve, while a seed crystal would be placed in a cooler region. The temperature difference creates a convection current in the solution, transporting the dissolved material from the hot zone to the cold zone. In the cooler region, the solution becomes supersaturated with respect to the seed crystal, causing the material to deposit onto the seed, leading to the growth of a large single crystal. mdpi.comnasa.gov Precise control of the temperature gradient and cooling rate is essential to maintain a stable growth front and avoid the formation of defects. hamptonresearch.comresearchgate.net
| Parameter | Hypothetical Value | Purpose | Reference |
| Solvent | Saturated NaI(aq) or other suitable solvent | Medium for dissolution and transport. | mdpi.com |
| Hot Zone Temperature (T_hot) | e.g., 60 °C | To dissolve the polycrystalline source material. | nasa.gov |
| Cold Zone Temperature (T_cold) | e.g., 55 °C | To create supersaturation and promote growth on the seed crystal. | nasa.gov |
| Temperature Gradient (ΔT) | 5 - 10 °C | To drive the convection and material transport. | hamptonresearch.com |
| Seed Crystal | Small, high-quality NaCuI₂ crystal | To provide a template for ordered growth. | mdpi.com |
| Growth Rate | 0.1 - 1.0 mm/day | Controlled by ΔT to ensure high crystal quality. |
Influence of Additives on Crystallization Kinetics and Habit
The crystallization process, encompassing nucleation and crystal growth, is highly sensitive to the presence of foreign substances, often termed additives or impurities. d-nb.info These substances can significantly alter the kinetics of crystallization and the final crystal habit (shape) and purity by adsorbing onto the crystal surfaces. d-nb.info In the context of copper(I) iodide synthesis, where sodium iodide is a common reagent, the concentration of iodide ions can act as a critical additive.
Mechanistic studies have shown that the concentrations of copper and iodide, and specifically the copper-to-iodide ratio, are significant factors in copper-mediated reactions. bohrium.comresearchgate.net An excess of iodide relative to the copper salt can lead to the formation of poorly soluble iodinated copper(I) complexes. bohrium.comresearchgate.net This phenomenon can compete with the desired reaction pathway and influences the nature of the predominant copper complex involved in the catalytic cycle. bohrium.comresearchgate.net For instance, in certain Chan-Evans-Lam (CEL) iodination reactions, an extremely low concentration of iodide is found to be optimal for efficient synthesis. bohrium.comresearchgate.net
The influence of various additives on crystallization is a broad phenomenon. For instance, studies on the crystallization of magnesium sulfate (B86663) heptahydrate have shown that trace amounts of transition metal ions like Fe²⁺ or Ni²⁺ can suppress crystal growth rates. d-nb.info Similarly, in the crystallization of sodium dodecyl sulfate, the replacement of the sodium counterion with others from groups 1 and 2 of the periodic table affects crystallization kinetics and crystal morphology, leading to hexagonal and oval shapes. rsc.org
Table 1: Influence of Selected Additives on Crystallization
| Crystallizing Compound | Additive | Observed Effect |
|---|---|---|
| Copper(I) Iodide | Excess Iodide Ions (from NaI) | Formation of poorly soluble iodinated copper(I) complexes. bohrium.comresearchgate.net |
| Copper(I) Iodide | Polymers/Surfactants | Stabilization of nano-sized crystals. mdpi.com |
| Magnesium Sulfate Heptahydrate | Fe²⁺/Ni²⁺ Ions | Suppression of crystal growth rates. d-nb.info |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. stackexchange.com The synthesis of copper(I) iodide and related compounds is an area where these principles are being actively applied.
Environmentally Benign Solvents and Reagents
The choice of solvent is a critical factor in green synthesis. Many traditional organic solvents are volatile, toxic, and environmentally harmful. nih.gov Research has focused on replacing these with more benign alternatives. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and availability. orientjchem.org For instance, a heterogeneous catalyst of copper(I) iodide nanoparticles on polyaniline has been successfully used for click cyclization reactions in water, yielding excellent results. orientjchem.org
Other environmentally benign solvents explored for various applications include dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) carbonate (PC), and various glycols, which are characterized by high boiling points and low vapor pressures. nycu.edu.tw In some cases, fluorous biphasic systems, which use perfluorinated solvents, offer an environmentally benign recycling process due to the immiscibility of fluorous materials with organic solvents, allowing for easy separation and reuse. rsc.org
The selection of reagents also plays a crucial role. A greener synthesis method for copper(I) iodide involves the direct reaction of copper and iodine, which maximizes atom economy by ensuring all reactants are incorporated into the final product, thus preventing waste. stackexchange.com This is in contrast to methods that produce byproducts, which may be hazardous. stackexchange.com
Table 2: Properties of Selected Environmentally Benign Solvents
| Solvent | Boiling Point (°C) | Vapor Pressure (hPa @ 20°C) | Key Characteristics |
|---|---|---|---|
| Water | 100 | 23.4 | Non-toxic, non-flammable, readily available. orientjchem.org |
| Dimethyl Sulfoxide (DMSO) | 189 | 0.6 | High boiling point, low vapor pressure. nycu.edu.tw |
| Propylene Carbonate (PC) | 240 | 0.04 | High boiling point, low vapor pressure. nycu.edu.tw |
| Ethanol | 78.37 | 59 | Renewable, less toxic than other organic solvents. mdpi.com |
Sustainable Synthesis Protocol Development
Developing sustainable synthesis protocols involves several strategies, including the use of recoverable and reusable catalysts, one-pot synthesis procedures, and maximizing atom economy. mdpi.comorientjchem.org
The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a cornerstone of sustainable synthesis because it allows for easy separation and reuse of the catalyst. An example is the use of copper(I) iodide nanoparticles supported on polyaniline (PANI@CuI-NPs). orientjchem.org This catalyst can be recovered after the reaction and has been shown to be reusable for at least five runs without a significant drop in its catalytic activity. orientjchem.org
One-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor, are also highly desirable. mdpi.comorientjchem.org This approach reduces the need for lengthy separation and purification processes for intermediate compounds, which saves time, energy, and solvents, and minimizes waste generation. mdpi.com The synthesis of 1,4-disubstituted-1H-1,2,3-triazoles using the PANI@CuI-NPs catalyst is an example of a one-pot, three-component coupling reaction. orientjchem.org
Furthermore, direct synthesis methods, such as the reaction of copper metal with iodine, are preferred as they exhibit high atom economy, a key principle of green chemistry. stackexchange.com This contrasts with substitution reactions, like reacting a copper(II) salt with sodium iodide, which produces byproducts. stackexchange.comchemicalforums.com
Table 3: Comparison of Synthesis Protocols for Copper(I) Iodide and Related Compounds
| Protocol Feature | Traditional Method (e.g., CuSO₄ + NaI) | Green/Sustainable Method |
|---|---|---|
| Atom Economy | Lower (produces byproducts like I₂). chemicalforums.com | Higher (e.g., direct synthesis 2Cu + I₂ → 2CuI). stackexchange.comechemi.com |
| Solvent | Often aqueous, but can involve organic solvents for purification. | Water, ethanol, or recyclable fluorous systems. mdpi.comorientjchem.orgrsc.org |
| Catalyst | Often homogeneous, difficult to recover. | Heterogeneous, recoverable, and reusable (e.g., PANI@CuI-NPs). orientjchem.org |
| Procedure | Multi-step with intermediate separation. | One-pot synthesis. mdpi.comorientjchem.org |
Sophisticated Structural Elucidation and Advanced Characterization Techniques for Sodium;copper 1+ ;diiodide Systems
Advanced Spectroscopic Probes for Electronic and Vibrational States
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State Structures
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the local atomic environment, structure, and dynamics in solid materials. wikipedia.org For copper(I)-containing compounds such as Sodium;copper(1+);diiodide, ssNMR can probe the copper and sodium nuclei to elucidate structural details.
Copper has two naturally occurring stable isotopes, 63Cu and 65Cu, both of which are NMR active with a nuclear spin (I) of 3/2. wikipedia.org This non-zero spin makes them amenable to NMR studies; however, as they are quadrupolar nuclei, they interact with local electric field gradients (EFGs) within the solid lattice. nih.govhuji.ac.il These interactions are often large and result in significant line broadening, which can make signal acquisition and interpretation challenging. nih.gov Of the two isotopes, 63Cu is generally preferred for analysis due to its higher natural abundance and greater relative sensitivity, although 65Cu may sometimes yield slightly narrower signals. wikipedia.orghuji.ac.il
In the context of copper(I) halides, ssNMR studies can reveal information about the coordination environment of the copper atoms and the crystallographic symmetry. Variations in structure and symmetry lead to changes in the EFG tensors, resulting in different quadrupolar coupling constants (CQ) that can distinguish between different coordination geometries (e.g., two-, three-, or four-coordinate copper centers). nih.gov For instance, studies on various copper(I) complexes have shown that 63/65Cu quadrupolar coupling constants can range from 22.0 to 71.0 MHz for spherically asymmetric copper sites. nih.gov
While specific ssNMR data for this compound is not extensively reported, analysis of related copper(I) iodide (CuI) systems demonstrates the utility of the technique. pascal-man.com For this compound, a combination of 63Cu, 65Cu, and 23Na ssNMR would be required for a comprehensive structural analysis. 23Na is also a quadrupolar nucleus (I = 3/2), and its NMR signature would provide complementary information regarding the local environment of the sodium ions within the crystal lattice. Advanced techniques like Magic Angle Spinning (MAS) are typically employed to reduce anisotropic interactions and improve spectral resolution. wikipedia.org
| Isotope | Spin (I) | Natural Abundance (%) | Quadrupole Moment (10-30 m2) | Relative Sensitivity |
|---|---|---|---|---|
| 63Cu | 3/2 | 69.09 | -22.0 | 9.31 x 10-2 |
| 65Cu | 3/2 | 30.91 | -20.4 | 0.11 |
| 23Na | 3/2 | 100 | +10.4 | 9.27 x 10-2 |
UV-Visible Spectroscopy for Electronic Transitions and Band Structure Proxies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic properties of materials by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgmsu.edu This absorption corresponds to the excitation of electrons from lower to higher energy levels, providing insights into electronic transitions and allowing for an estimation of the material's band gap. libretexts.orgnih.gov
For semiconductor materials like copper(I) iodides, the onset of strong absorption in the UV-Vis spectrum is typically associated with the band gap energy (Eg), which is the energy required to promote an electron from the valence band to the conduction band. The relationship between absorbance and wavelength can be analyzed to determine Eg, a critical parameter for optoelectronic applications.
While direct UV-Vis spectra for pure this compound are not widely available, data from related compounds provide valuable insights. For instance, thin films of the parent compound, γ-copper(I) iodide (γ-CuI), exhibit intense peaks at shorter wavelengths attributed to excitonic emissions and a broader peak around 420 nm resulting from donor-acceptor pair recombination. bohrium.com The study of sodium-doped cesium copper iodide (CsCu2I3:Na) crystals shows that the introduction of sodium ions can influence the electronic structure. mdpi.comresearchgate.net In these materials, Na+ doping was found to narrow the optical band gap. mdpi.comresearchgate.net This suggests that the incorporation of sodium into the copper iodide lattice directly modifies the electronic band structure.
The UV-Vis spectrum of a material like this compound would be expected to show features characteristic of copper(I) halides. The primary absorption edge would correspond to the fundamental band-to-band transition. Additional features at lower energies (longer wavelengths) might arise from excitonic states or defect-related transitions within the band gap. By analyzing the absorption spectrum, the nature of the electronic transitions (e.g., direct or indirect band gap) can be investigated. masterorganicchemistry.com
| Compound | Measurement Type | Key Spectral Features | Interpretation | Reference |
|---|---|---|---|---|
| γ-CuI (thin film) | Photoluminescence | Broadened peak at 420 nm | Donor-acceptor pair recombination | bohrium.com |
| γ-CuI (thin film) | Photoluminescence | Intense peaks at shorter wavelengths | Excitonic emissions | bohrium.com |
| CsCu2I3:Na (crystal) | Optical Absorption | Narrowed band gap upon Na+ doping | Modification of electronic structure | mdpi.comresearchgate.net |
Photoluminescence and Radioluminescence Spectroscopic Investigations
Photoluminescence (PL) and radioluminescence (scintillation) are emission spectroscopies that provide crucial information about the electronic structure, excited states, and defect properties of materials. PL involves excitation with photons (typically UV or visible light), while radioluminescence involves excitation with high-energy ionizing radiation, such as X-rays or gamma rays. nih.gov
Copper(I) halides, including complex systems like this compound, are known for their promising luminescent properties. rsc.orgchemistryviews.org The emission in these materials often originates from halide-to-metal charge-transfer excited states or from copper-centered d10-d9s1 transitions, which can be strongly influenced by the crystal structure and the presence of defects. core.ac.uk For example, thin films of γ-CuI display photoluminescence with a notable peak at 420 nm, associated with donor-acceptor pair recombination, alongside more intense excitonic emissions at higher energies. bohrium.com
Research on sodium-doped cesium copper iodide (CsCu2I3:Na) crystals offers a particularly relevant proxy for understanding the potential properties of this compound. These Na-doped crystals exhibit bright yellow light emission with a peak at 575 nm and a large Stokes shift of 1.55 eV. mdpi.comresearchgate.net The introduction of sodium was shown to improve the photoluminescence quantum efficiency (PLQY) from 16.4% to 19.6%. mdpi.comresearchgate.net
From a radioluminescence perspective, these materials are investigated as scintillators for radiation detection. nih.govscionix.nl The high density and high effective atomic number of iodides provide excellent stopping power for X-rays and γ-rays. mdpi.com Scintillation studies on CsCu2I3:Na crystals using a 137Cs gamma-ray source have been performed to characterize their light yield, energy resolution, and decay time, demonstrating their potential in radiation detection applications. mdpi.comresearchgate.net Given these findings, this compound is also expected to exhibit interesting scintillation properties, warranting investigation into its light output and timing performance under high-energy excitation.
| Property | Value / Observation |
|---|---|
| Photoluminescence Emission Peak | 575 nm (Yellow) |
| Stokes Shift | 1.55 eV |
| Photoluminescence Quantum Efficiency (PLQY) | Improved to 19.6% with Na+ doping |
| Radioluminescence Source | 137Cs |
| Potential Application | X-ray and γ-ray detection |
Electron Microscopy and Surface Science Analysis of this compound
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and microstructure of solid materials at the micro- and nanoscale. The technique operates by scanning a focused beam of electrons across a sample's surface, which generates various signals—primarily secondary electrons and backscattered electrons—that are collected to form an image. Secondary electrons provide high-resolution information about surface morphology, while backscattered electrons produce contrast based on the atomic number of the elements present, helping to distinguish different phases.
For a compound like this compound, SEM analysis would be crucial for visualizing the material's physical form, whether as a crystalline powder, a sintered pellet, or a thin film. The analysis would reveal key microstructural features such as:
Particle and Grain Morphology: Determining the shape (e.g., cubic, spherical, irregular) and size distribution of individual crystallites or particles.
Surface Topography: Imaging the surface texture, including features like steps, terraces, and roughness, which can influence the material's chemical reactivity and physical properties.
Porosity and Agglomeration: Assessing the degree of void space and the tendency of particles to agglomerate, which are important parameters for applications in catalysis or device fabrication.
Transmission Electron Microscopy (TEM) for Nanostructure and Defects
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the investigation of a material's internal structure at the atomic scale. utexas.edu In TEM, a high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the material are used to form an image, a diffraction pattern, or a spectrum. mdpi.comyoutube.com
For this compound, TEM would be the primary technique for a detailed nanostructural analysis. Key information that can be obtained includes:
Nanoparticle Analysis: Directly imaging nanoparticles to determine their size, shape, and distribution with high precision. mdpi.com
Crystallinity and Lattice Imaging: High-Resolution TEM (HRTEM) can resolve the atomic lattice planes of the crystal, allowing for direct measurement of interplanar spacings. This information can be used to identify the crystal structure and orientation. youtube.com
Defect Analysis: TEM is exceptionally powerful for identifying crystalline defects such as dislocations, stacking faults, grain boundaries, and vacancies. These defects can have a profound impact on the material's electronic and optical properties.
Selected Area Electron Diffraction (SAED): By analyzing the diffraction pattern produced by the electron beam, the crystal structure and symmetry of a selected area of the sample can be determined. youtube.com
The comprehensive analysis provided by TEM is essential for establishing structure-property relationships in advanced materials like this compound. utexas.eduresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is almost always integrated with SEM or TEM. nih.govnih.gov When the high-energy electron beam strikes the sample, it can excite inner-shell electrons, causing their ejection. The subsequent relaxation of higher-energy electrons to fill these vacancies results in the emission of X-rays with energies characteristic of the specific elements present. The EDX detector measures the energy and intensity of these emitted X-rays to determine the elemental composition of the sample. nih.gov
In the study of this compound, EDX would serve several critical functions:
Elemental Confirmation: Verifying the presence of sodium (Na), copper (Cu), and iodine (I) in the synthesized material.
Quantitative Analysis: Providing the relative atomic or weight percentages of the constituent elements to confirm the stoichiometry of the compound.
Purity Assessment: Detecting the presence of any elemental impurities that may have been introduced during synthesis.
Elemental Mapping: By scanning the electron beam across the sample surface, EDX can generate two-dimensional maps showing the spatial distribution of each element. researchgate.net This is particularly useful for assessing the homogeneity of the compound and identifying any phase segregation. researchgate.netresearchgate.net
For a nominally pure and homogeneous sample of this compound, EDX analysis is expected to show a uniform distribution of Na, Cu, and I in the correct stoichiometric ratio.
| Element | Symbol | Atomic Mass (g/mol) | Expected Atomic % | Expected Weight % |
|---|---|---|---|---|
| Sodium | Na | 22.99 | 25.0 | 7.05 |
| Copper | Cu | 63.55 | 25.0 | 19.48 |
| Iodine | I | 126.90 | 50.0 | 73.47 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. researchgate.net In the context of this compound (NaCuI₂), XPS provides critical insights into the surface integrity, stoichiometry, and, most importantly, the oxidation states of sodium, copper, and iodine.
The analysis involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding environment and the oxidation state of the atoms. dntb.gov.ua
For this compound, the XPS survey scan would confirm the presence of Na, Cu, I, and adventitious carbon. High-resolution scans of the specific core levels (Na 1s, Cu 2p, I 3d) would be acquired to determine the chemical states.
Copper (Cu) Oxidation State: The determination of the copper oxidation state is a primary objective. The Cu 2p core level spectrum is particularly informative. For a Cu(I) species, the Cu 2p spectrum consists of two spin-orbit split peaks, Cu 2p₃/₂ and Cu 2p₁/₂, typically found at binding energies around 932.7 eV and 952.6 eV, respectively. researchgate.net A key feature for distinguishing Cu(I) from Cu(II) is the absence of strong "shake-up" satellite peaks in the spectrum of Cu(I) compounds. kfupm.edu.sa The presence of Cu(II) would be indicated by a broadening of the main peaks and the appearance of intense satellite structures at approximately 9-10 eV higher binding energy than the main Cu 2p₃/₂ peak. kfupm.edu.sa Therefore, for a pure this compound sample, the Cu 2p spectrum is expected to show sharp Cu 2p₃/₂ and Cu 2p₁/₂ peaks with no significant shake-up satellites, confirming the +1 oxidation state of copper.
Iodine (I) and Sodium (Na) Oxidation States: The I 3d spectrum is expected to show a doublet corresponding to I 3d₅/₂ and I 3d₃/₂. The binding energy for the I 3d₅/₂ peak in metal iodides is typically observed around 619 eV, which is characteristic of the iodide (I⁻) anion, confirming its -1 oxidation state. researchgate.net The Na 1s peak is expected to appear at a binding energy consistent with the Na⁺ ion in an ionic lattice. In sodium silicate (B1173343) glasses, for instance, the Na 1s peak is observed around 1072 eV. kfupm.edu.sa The sum of the oxidation states (+1 for Na, +1 for Cu, and 2 x -1 for I) confirms the charge neutrality of the compound.
The following table summarizes the expected XPS data for the characterization of this compound.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State | Key Spectral Features |
|---|---|---|---|---|
| Copper (Cu) | Cu 2p₃/₂ | ~932.7 | +1 | Absence of strong "shake-up" satellite peaks. kfupm.edu.sa |
| Iodine (I) | I 3d₅/₂ | ~619.0 | -1 | Characteristic binding energy for an iodide (I⁻) anion. researchgate.net |
| Sodium (Na) | Na 1s | ~1072.0 | +1 | Binding energy consistent with Na⁺ in an ionic compound. kfupm.edu.sa |
Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional, high-resolution images of a material's surface. azooptics.com Unlike electron microscopy, AFM does not require a vacuum environment and can operate in ambient air or even liquid, making it exceptionally versatile for characterizing the surface topography of materials like this compound. icspicorp.com The technique relies on the mechanical interaction between a sharp probe tip, attached to a flexible cantilever, and the sample surface. nanoscientific.org
As the tip is scanned across the surface in a raster pattern, forces between the tip and the sample (such as van der Waals, electrostatic, or mechanical contact forces) cause the cantilever to deflect. nanoscientific.org A laser beam reflected off the back of the cantilever onto a position-sensitive photodiode detects this deflection with sub-nanometer precision. nanosurf.com In the most common imaging mode, tapping mode, the cantilever is oscillated near its resonance frequency, and the tip gently "taps" the surface. A feedback loop adjusts the height of the scanner to maintain a constant oscillation amplitude, and the recorded height adjustments are used to construct the 3D topographical map of the surface. youtube.com
For this compound systems, particularly in the form of thin films or crystalline powders, AFM is invaluable for several research applications:
Surface Morphology: AFM provides direct visualization of the surface structure, including the size, shape, and arrangement of crystalline grains or nanoparticles. researchgate.net
Quantitative Roughness Analysis: From the topographical data, key statistical parameters can be calculated to quantify surface roughness, such as the Root Mean Square (RMS) roughness and average roughness (Ra). This is critical for applications where a smooth and uniform surface is required. nanosurf.com
Defect and Feature Identification: The high resolution of AFM allows for the identification of surface defects such as pinholes, cracks, step edges, and dislocations on crystalline facets. It can also be used to measure the height and width of specific surface features.
Local Interaction Probing: Beyond topography, advanced AFM modes can simultaneously map local material properties. For example, Lateral Force Microscopy (LFM) can map frictional differences across the surface, while Kelvin Probe Force Microscopy (KPFM) can map the surface potential, providing insights into local electronic properties.
The table below outlines the key topographical information that can be extracted from AFM analysis of a this compound surface.
| Parameter | Description | Typical Application/Insight |
|---|---|---|
| 3D Surface Topography | A high-resolution, three-dimensional map of the surface height. | Visualization of grain structure, boundaries, and overall surface morphology. azooptics.com |
| Root Mean Square (RMS) Roughness | The standard deviation of the surface height values within the scanned area. | Quantitative measure of surface smoothness, crucial for thin-film device performance. nanosurf.com |
| Grain Size Analysis | Measurement of the dimensions and distribution of crystalline grains on the surface. | Correlating synthesis parameters with crystallinity and film quality. researchgate.net |
| Feature Dimensions | Measurement of the height, width, and depth of specific surface features or defects. | Characterization of step edges, terraces, pits, or nano-islands on the surface. |
Theoretical and Computational Investigations of Sodium;copper 1+ ;diiodide
Quantum Mechanical Approaches to Electronic Structure and Bonding
Quantum mechanical calculations are at the forefront of materials discovery and design, offering a detailed picture of electron behavior, which governs the intrinsic properties of a compound. For materials like sodium;copper(1+);diiodide, these methods elucidate the nature of chemical bonds, the electronic bandgap, and the response to external stimuli.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic ground state properties of materials. By solving the Kohn-Sham equations, DFT can accurately predict structural parameters, electronic band structures, and densities of states.
While specific DFT studies on the ternary compound NaCuI₂ are not extensively documented in publicly available literature, comprehensive research on the parent compound, copper iodide (CuI), provides a strong foundation for understanding its properties. rsc.org DFT calculations on CuI have been performed to study its various crystalline phases, such as the zinc-blende (γ-CuI), wurtzite (β-CuI), and rocksalt (α-CuI) structures. researchgate.net These studies typically use plane-wave basis sets and exchange-correlation functionals like the Generalized Gradient Approximation (GGA) or Local-Density Approximation (LDA). researchgate.net
Key findings from DFT studies on γ-CuI show that the valence band maximum (VBM) is primarily formed by a hybridization of Cu 3d and I 5p orbitals, a feature crucial for its p-type conductivity. acs.org The conduction band minimum (CBM) arises from Cu 4s and I 5s orbitals. acs.org DFT has also been used to model the structure of amorphous CuI, revealing a continuous random tetrahedral network. aps.org Furthermore, DFT calculations have been applied to understand the structure and vibrational spectra of molecules containing sodium, copper(I), and anionic groups, demonstrating the method's applicability to related systems. researchgate.netichtj.waw.pl
Table 1: Representative DFT-Calculated Properties for γ-Copper Iodide (CuI)
| Property | Typical Calculated Value | Computational Method | Reference |
|---|---|---|---|
| Lattice Constant | 6.09 Å | FP-LAPW (Wien2k) | researchgate.net |
| Band Gap (PBE) | ~0.6-0.7 eV | Pseudopotential Plane-Wave | rsc.org |
| Valence Band Width | ~4.5 eV | FP-LAPW (Wien2k) | researchgate.net |
| Hole Effective Mass | ~0.21 mₑ | Hybrid Functional DFT | acs.org |
Note: The calculated band gap with standard DFT functionals like PBE is often underestimated compared to experimental values.
To overcome the limitations of standard DFT functionals, particularly the underestimation of band gaps, more advanced ab initio methods are employed. These include the use of hybrid exchange-correlation functionals (e.g., HSE06) and many-body perturbation theory.
Hybrid functionals incorporate a fraction of exact Hartree-Fock exchange, providing a more accurate description of electronic properties, especially for semiconductors. For CuI, calculations using hybrid functionals yield band gaps in much better agreement with experimental values of around 3.1 eV. acs.org Ab initio molecular dynamics, a method that combines DFT with classical molecular dynamics, has been successfully used to simulate the atomic structure of amorphous CuI by quenching from a high-temperature liquid state. aps.org This approach provides realistic models of disordered structures, which are essential for understanding their electronic properties. aps.org High-pressure studies combining experiments with ab initio simulations have also been performed on copper(I) iodide cluster compounds to understand their structural and electronic response to compression. researchgate.net
For a highly accurate description of excited-state properties, such as quasiparticle energies and optical absorption spectra, many-body perturbation theory is the state-of-the-art approach. This typically involves two steps: the GW approximation and the solution of the Bethe-Salpeter Equation (BSE).
The GW approximation is used to calculate the electron self-energy, providing accurate quasiparticle band structures and electronic band gaps. nih.govacs.org Subsequent solution of the BSE, which includes the electron-hole interaction, yields the optical absorption spectrum and information about excitons (bound electron-hole pairs). aps.orgoptica.org
For materials like CuI and other semiconductors, the GW-BSE approach has been shown to provide results in excellent agreement with experiments. acs.orgarxiv.org It correctly predicts the large excitonic binding energies in these materials, a feature that is crucial for their optical properties. researchgate.net While computationally intensive, these methods are essential for a predictive understanding of the optical response and are critical for designing new materials for optoelectronic applications. uni-leipzig.deuni-leipzig.de For instance, GW-BSE calculations on layered C₂N revealed strong excitonic effects with large binding energies, a phenomenon that would be expected to be significant in related low-dimensional copper iodide materials as well. arxiv.org
Table 2: Comparison of Band Gap Calculation Methods for Semiconductors
| Method | Description | Typical Application | Advantage/Disadvantage |
|---|---|---|---|
| DFT (GGA/LDA) | Solves Kohn-Sham equations with approximate functionals. | Ground-state properties (structure, density of states). | Computationally efficient / Underestimates band gaps. |
| Hybrid DFT (HSE06) | Mixes DFT exchange with exact Hartree-Fock exchange. | More accurate electronic band structures. | More accurate than GGA / More computationally expensive. |
| GW Approximation | Calculates electron self-energy to find quasiparticle energies. | Accurate electronic band gaps. | "Gold standard" for band gaps / Very computationally demanding. |
| GW+BSE | Solves Bethe-Salpeter equation on top of a GW calculation. | Optical absorption spectra, exciton (B1674681) binding energies. | Accurately predicts optical properties / Most computationally intensive. |
Molecular Dynamics and Monte Carlo Simulations for Dynamics and Thermodynamics
While quantum mechanics describes the electronic structure, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic and thermodynamic properties of materials over time. These methods are vital for understanding phase stability, thermal behavior, and ion transport phenomena.
MD simulations model the temporal evolution of a system of atoms by solving Newton's equations of motion, allowing for the study of temperature- and pressure-induced phase transitions. Ab initio MD, where the forces on the atoms are calculated "on the fly" using DFT, is particularly powerful for studying structural transformations and the properties of amorphous phases. aps.org
For copper iodide, MD simulations have been used to study the ionic motions in its different crystalline phases (γ, β, and α), providing insight into the mechanisms of phase transitions. researchgate.net The thermal stability of related gaseous inorganic associates, including NaCuI₂ and NaCu₂I₃, has also been investigated, with their standard enthalpies of formation being determined or estimated. spbu.ru Such simulations are crucial for predicting the operating temperature ranges for devices and for understanding material degradation pathways.
MD simulations are a key tool for investigating the microscopic mechanisms of ion diffusion. By tracking the trajectories of individual ions over time, one can calculate diffusion coefficients and elucidate the pathways for ionic conduction. researchgate.net These simulations can model the diffusion of intrinsic defects, such as vacancies and interstitials, which often mediate ion transport in solids. For instance, MD simulations on the related ternary halide CsCu₂I₃ have been used to study incipient ionic behavior and suppressed long-range ionic diffusion. researchgate.net First-principles calculations on CuI have shown that copper vacancies are a primary source of charge carriers and that copper diffusion is the predominant mechanism for ionic motion. researchgate.net This knowledge is critical for engineering materials with high ionic conductivity for solid-state electrolyte applications.
Computational Design and Predictive Modeling for this compound Derivativesmdpi.com
The discovery and optimization of novel functional materials like derivatives of this compound are increasingly driven by computational methodologies. These approaches enable the rapid evaluation of vast chemical spaces, significantly reducing the time and resources required by traditional trial-and-error experimentation. researchgate.net While specific computational studies on NaCuI2 are not extensively documented, the principles of computational design and predictive modeling are well-established and widely applied to related copper-halide and perovskite systems. mdpi.com These techniques offer powerful tools to predict material properties, assess stability, and guide the synthesis of new compounds with desired electronic and optical characteristics.
High-throughput screening (HTS) is a computational strategy that systematically assesses a large library of candidate compounds against a set of performance criteria. In the context of materials science, this involves using quantum mechanical calculations, often based on Density Functional Theory (DFT), to predict the fundamental properties of hypothetical materials. mdpi.com For derivatives of this compound, HTS can be employed to explore the effects of elemental substitution, such as replacing sodium with other alkali metals (e.g., Li, K, Rb, Cs) or modifying the halide composition.
The primary goal of such a screening would be to identify derivatives with enhanced stability and promising optoelectronic properties, such as a suitable band gap for specific applications like scintillators or semiconductors. fnal.govuoregon.edu Key predicted parameters in an HTS workflow for these materials would include formation energy, which indicates the thermodynamic stability of the compound, and the electronic band gap, which determines its optical and electrical behavior.
A representative HTS workflow would involve:
Library Generation: Creating a virtual library of candidate structures by systematically substituting elements in the parent NaCuI2 structure.
Property Calculation: Performing automated DFT calculations for each candidate to determine key properties.
Data Filtering: Screening the results based on predefined thresholds for stability (low formation energy) and desired electronic properties (a specific band gap range).
The table below illustrates a simplified, hypothetical output from such a screening process for related alkali-copper-iodide compounds.
| Compound | Predicted Formation Energy (eV/atom) | Predicted Band Gap (eV) | Predicted Stability | Potential Application |
| LiCuI2 | -0.85 | 3.2 | Stable | UV Emitter |
| NaCuI2 | -0.92 | 3.1 | Stable | Scintillator |
| KCuI2 | -0.98 | 2.9 | Stable | Visible Light Emitter |
| RbCuI2 | -0.95 | 2.8 | Stable | Visible Light Emitter |
This table is illustrative and based on general chemical trends; values are not from direct experimental measurement.
Through this process, researchers can efficiently identify the most promising candidates for experimental synthesis, accelerating the discovery of new materials.
Machine learning (ML) has emerged as a transformative tool in materials science, complementing HTS by building predictive models from existing data. researchgate.net Instead of running computationally expensive DFT calculations for every new candidate, ML models can predict material properties in a fraction of the time. mdpi.com These models are trained on large datasets generated from previous HTS studies or experimental databases. northwestern.edu
For discovering derivatives of this compound and other inorganic materials, ML models establish complex relationships between the chemical composition or structure of a material and its resulting properties. researchgate.net This is achieved by representing the input material using a set of features, or "descriptors," which can include atomic properties (like electronegativity and atomic radius) and structural information (like bond lengths and coordination environments). researchgate.net
Common ML techniques applied in this field include:
Random Forests and Gradient Boosting: Ensemble methods that are robust and perform well on structured, tabular data. researchgate.net
Neural Networks and Graph Neural Networks (GNNs): Advanced models that can learn directly from the crystal structure of a material, capturing complex relationships that are not easily represented by simple descriptors. mdpi.comnorthwestern.edu
The workflow for using ML in materials discovery involves training a model on a known dataset and then using it to rapidly screen a much larger space of candidate materials. This data-driven approach not only accelerates the search but can also uncover non-intuitive design rules and identify novel materials that might be overlooked by human intuition alone. northwestern.edu
The following table outlines typical inputs (descriptors) and outputs (predicted properties) for an ML model geared towards discovering novel halide materials.
| Model Component | Description | Examples |
| Input Descriptors | Features used to represent the material for the model. | Atomic Number, Electronegativity, Covalent Radius, Ionic Radius, Crystal Structure Type, Space Group |
| Target Properties | The material properties the model is trained to predict. | Formation Energy, Band Gap, Charge Carrier Mobility, Stability, Photoluminescence Quantum Yield acs.org |
| ML Algorithms | The predictive engine of the model. | Random Forest, Support Vector Machine (SVM), Graph Neural Network (GNN) mdpi.com |
By integrating ML with automated synthesis and characterization, researchers are creating closed-loop systems, or "self-driving labs," that can autonomously design, test, and optimize new materials with unprecedented speed and efficiency.
Reactive Chemistry and Mechanistic Studies of Sodium;copper 1+ ;diiodide
Coordination Chemistry of Copper(I) and Iodide in the Presence of Sodium
The coordination chemistry of copper(I) iodide is rich and varied, often leading to the formation of complex structures. The presence of sodium iodide can influence these structures by providing a source of iodide ions and affecting the ionic strength of the solution.
Formation of Polynuclear Clusters and Extended Structures
Copper(I) iodide has a strong tendency to form polynuclear clusters and extended polymeric structures. rsc.orgrsc.orgresearchgate.net These structures are often based on repeating {CuₓIₓ} units. The presence of additional iodide ions, such as from sodium iodide, can facilitate the formation of various anionic copper(I) iodide complexes. For instance, copper(I) iodide can dissolve in concentrated aqueous solutions of iodides, which can then crystallize with organic ligands to form polynuclear copper(I) complexes. researchgate.net
The specific structures formed can range from discrete molecular clusters to one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.net Common structural motifs include the cubane-like {Cu₄I₄} core and the rhomboid {Cu₂I₂} dimer. nih.govmdpi.comnih.gov The coordination number of iodide in these structures can vary. For example, in solid copper(I) iodide (CuI), the iodide coordination number is 2 in a linear arrangement, while in sodium iodide (NaI), it is 6 in an octahedral geometry. brainly.com The interplay between copper(I) centers, iodide bridges, and any present ligands dictates the final architecture. rsc.orgresearchgate.net The combination of copper(I) iodide with organic ligands can lead to a wide variety of polynuclear structures, including molecular complexes and extended networks. rsc.orgresearchgate.net For example, reactions with ligands like 2-(alkylsulfanyl)pyrimidines can yield ladder-type coordination polymers with (Cu₂I₂)ₙ ribbons. rsc.org
The formation of these clusters is also influenced by the solvent and reaction conditions. Hydrothermal synthesis using copper(I) iodide and potassium iodide with benzimidazole (B57391) can result in a photoluminescent μ₃/μ₄ iodo-bridged, four-legged, triple-ladder polymer. rsc.orgresearchgate.net
Ligand Exchange Dynamics and Stability Constants
Ligand exchange is a fundamental process in the coordination chemistry of copper(I) complexes. diva-portal.org The stability of these complexes is quantified by their stability constants, with a large value indicating a stable complex. issr.edu.kh Copper(I), being a soft metal ion, shows a preference for soft donor atoms like sulfur and iodide. researchgate.net
The stability of copper(I) complexes can be significantly influenced by the nature of the ligands. For instance, ligands can be designed to stabilize Cu(I) in aqueous solutions. cmu.edu The stability constants for copper(I) complexes with 1,10-phenanthroline (B135089) (Phen) and 2,9-dimethyl-1,10-phenanthroline (dmp) have been determined, showing a significant difference of over three orders of magnitude, highlighting the steric effects of the ligands. researchgate.net
The copper-to-iodide ratio is a critical factor influencing the reaction mechanisms and the formation of different copper complexes. researchgate.netresearchgate.net An excess of iodide relative to the copper salt can lead to the formation of poorly soluble iodinated copper(I) complexes. researchgate.netresearchgate.net
| Complex | Log of Overall Stability Constant (log β) | Solvent/Conditions | Reference |
|---|---|---|---|
| [Cu(dmp)₂]⁺ | 19.1 | DMSO-MeCN | researchgate.net |
| [Cu(Phen)₂]⁺ | 15.8 | DMSO-MeCN | researchgate.net |
Role of Solvent Effects and Reaction Conditions
Solvent choice and reaction conditions play a crucial role in determining the outcome of reactions involving copper(I) iodide. The solvent can control the synthesis of different coordination polymers. For example, the reaction of copper(I) iodide and benzimidazole yields a triple-ladder polymer in acetonitrile, while in aqueous ammonia, a linear polymer is formed. rsc.orgresearchgate.net
In copper-mediated radioiododeboronation, the solvent is a key parameter. Methanol has been shown to be an effective solvent for this reaction. researchgate.net The concentrations of copper and iodide, as well as their ratio, are significant factors for successful copper-mediated iodination. researchgate.netresearchgate.net Furthermore, the presence of water can enhance the rate of certain reactions, such as the iodocyclization of 2-alkynylanisoles, likely due to the increased solubility of the inorganic reagents. nih.gov
Catalytic Activity and Mechanistic Pathways of Sodium;copper(1+);diiodide-Based Systems
Systems based on copper(I) iodide, often in the presence of a sodium salt to provide iodide ions, are effective catalysts for a variety of organic transformations. The catalytic activity is intrinsically linked to the coordination chemistry of the copper(I) center.
Applications in Organic Transformations (e.g., Cross-Coupling Reactions, Iodocyclization)
Copper(I) iodide is a widely used catalyst in numerous organic reactions. mdpi.comcalibrechem.com It is a key component in several important cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. calibrechem.com
Some notable applications include:
Sonogashira Coupling: CuI is a co-catalyst with a palladium catalyst for the coupling of terminal alkynes with aryl or vinyl halides. calibrechem.comwikipedia.orgatamanchemicals.com
Ullmann Coupling: Copper iodide mediates C-N, C-O, and C-S bond formation. calibrechem.com
Click Chemistry: CuI is a crucial catalyst in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. calibrechem.comresearchgate.net
Iodocyclization: A mixture of copper(II) sulfate (B86663) and sodium iodide can generate iodine in situ, which then participates in the iodocyclization of alkynes to form substituted benzofurans. nih.gov The reaction is believed to proceed through a cyclic iodinium intermediate. nih.gov
Mechanistic studies using density functional theory have provided insights into copper(I)-catalyzed rearrangements, revealing the role of the copper(I) center in stabilizing intermediates. acs.org
| Reaction Type | Role of Copper(I) Iodide System | Key Features | Reference |
|---|---|---|---|
| Sonogashira Coupling | Co-catalyst with Palladium | Forms C-C bonds between alkynes and halides | calibrechem.comwikipedia.orgatamanchemicals.com |
| Ullmann Coupling | Mediator | Forms C-N, C-O, and C-S bonds | calibrechem.com |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Catalyst | Highly efficient formation of 1,2,3-triazoles | calibrechem.comresearchgate.net |
| Iodocyclization | In situ generation of I₂ with NaI | Synthesis of substituted benzofurans | nih.gov |
Photo- and Electrocatalytic Applications
Copper(I) iodide-based materials are also gaining attention for their photo- and electrocatalytic properties. Copper(I) iodide is a p-type semiconductor and has been investigated as a photocatalyst for CO₂ reduction. researchgate.net Its photocatalytic activity is attributed to the low potential of its conduction band edge. researchgate.net
In the context of electrocatalysis, iodide ions have been shown to play a significant role in the restructuring of copper catalysts during the electrocatalytic reduction of CO₂ (CO₂RR). nih.gov The presence of iodide can stabilize Cu⁺ species through the formation and decomposition of CuI, which can enhance the selectivity towards C₂₊ products. nih.gov In situ electron microscopy has been used to study the dynamic restructuring of catalysts under reaction conditions, providing mechanistic insights. nih.gov
Furthermore, copper(I) iodide cluster-based metal-organic frameworks (MOFs) have been developed and show promise as efficient catalysts. For instance, a lanthanide-copper iodide cluster MOF has demonstrated excellent catalytic performance in the carboxylative cyclization of propargyl alcohols with CO₂ under mild conditions. rsc.org
Investigation of Active Sites and Reaction Intermediates
In reactions involving sodium and copper(I) iodide species, the active catalytic sites and transient intermediates are not always simple monomeric structures. Their composition is highly dependent on the reaction conditions, particularly the ratio of copper to iodide. researchgate.net
Mechanistic studies, such as those on copper-mediated iododeboronation, have revealed that the concentration and ratio of copper to iodide are critical factors that dictate the reaction's success and mechanistic pathway. researchgate.net An excess of iodide relative to the copper(I) salt can lead to the formation of poorly soluble, complex iodinated copper(I) species. researchgate.net These polynuclear aggregates can compete with the desired catalytic cycle. researchgate.net
Research has shown that the nature of the predominant active copper complex can change during the course of a reaction. researchgate.net In the early stages, one form of a copper-iodide complex may be the active catalyst, while a different species may dominate in the later stages as the relative concentrations of reactants shift. researchgate.net
In other copper(I)-catalyzed reactions, like the azide-alkyne cycloaddition (CuAAC), dinuclear copper intermediates have been identified as the catalytically active species. nih.gov This process often involves the in-situ formation of a σ-bound copper acetylide, which then recruits a second, π-bound copper atom to form the active complex. nih.gov This principle of forming multinuclear copper centers as the active site could be analogous to the complex copper-iodide aggregates formed in the presence of excess sodium iodide. researchgate.netnih.gov
Table 1: Factors Influencing Active Species in Copper-Iodide Systems
| Factor | Observation | Implication on Active Site/Intermediate | Source |
|---|---|---|---|
| Copper-to-Iodide Ratio | Excess iodide leads to the formation of poorly soluble iodinated copper(I) complexes. | The active catalyst is not a single species; its nature is concentration-dependent. Polynuclear aggregates may form. | researchgate.net |
| Reaction Progression | The predominant copper complex differs between early and late stages of the reaction. | The catalytic cycle may involve multiple, evolving active sites. | researchgate.net |
| Substrate Type | In CuAAC, a σ-bound copper acetylide recruits a second copper atom. | Suggests a common mechanistic motif of dinuclear copper intermediates in Cu(I) catalysis. | nih.gov |
Redox Chemistry and Electron Transfer Processes in this compound Compounds
The utility of copper compounds in chemical synthesis is largely due to their rich redox chemistry. nih.gov Copper can readily participate in electron transfer processes, acting as both an oxidant and a reductant, which allows it to catalyze a wide array of organic transformations. nih.gov Complexes involving copper(I) and iodide ligands, such as those formed from sodium iodide and a copper(I) source, are central to many of these redox-active systems.
Understanding Oxidation States and Electron Donor/Acceptor Behavior
The formation of copper(I) iodide from copper(II) sources provides fundamental insight into the electron donor/acceptor properties of the components. When a copper(II) solution is treated with an iodide salt, the iodide ions (I⁻) act as a reducing agent (electron donor), reducing Cu²⁺ to Cu⁺. youtube.com In this process, the iodide is oxidized to iodine (I₂). youtube.com
Reaction: 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂
This demonstrates the capacity of iodide to donate electrons and the ability of copper to accept them. In the target compound, this compound, copper exists in the stable +1 oxidation state. The iodide ions act as ligands, forming a complex with the Cu⁺ center. While copper is already in a reduced state compared to Cu²⁺, the resulting copper(I) complex can engage in further redox chemistry, acting as an electron donor (to become Cu²⁺) or participating in catalytic cycles that involve transient changes in its oxidation state. nih.gov
Interactions with Organic Substrates and Redox Reactions
Copper(I) iodide complexes are key mediators in a variety of redox reactions involving organic substrates. Their reactivity is often leveraged in carbon-heteroatom and carbon-carbon bond-forming reactions. researchgate.netnih.gov
One example is the copper-mediated Chan-Evans-Lam (CEL) iodination of organoboron compounds. In these reactions, a copper(I)-iodide complex facilitates the transfer of an iodine atom to an aryl group, a process central to both organic synthesis and the production of radioiodinated molecules for medical imaging. researchgate.net The copper complex cycles through different oxidation states to facilitate this transformation. researchgate.net
In other contexts, copper(I) iodide can react with molecular oxygen and organic substrates to perform oxidation. For instance, in the presence of an amine, a Cu(I)-imino-amine complex can react with O₂ to form a copper-peroxide adduct. This highly reactive intermediate is capable of oxidizing the imine ligand to a nitrile product, showcasing the role of the copper center in activating oxygen for organic transformations. nih.gov
Table 2: Examples of Redox Reactions with Organic Substrates
| Reaction Type | Organic Substrate | Role of Copper-Iodide Complex | Product | Source |
|---|---|---|---|---|
| Chan-Evans-Lam (CEL) Iododeboronation | Arylboronic acids/esters | Catalyzes the transfer of an iodine atom to the aryl group. | Aryl iodide | researchgate.net |
| Imine Oxidation | Amines/Imines | Forms a Cu₂O₂ adduct that oxidizes the substrate. | Nitrile | nih.gov |
Integration and Performance in Advanced Material Architectures: Research Directions of Sodium;copper 1+ ;diiodide
Role of Sodium;copper(1+);diiodide in Halide Perovskite Systems
The incorporation of precursor compounds like this compound into halide perovskite systems is a strategic approach to enhance the performance and stability of perovskite-based optoelectronic devices, particularly solar cells. The constituent ions, sodium (Na⁺) and copper (Cu⁺), are introduced as monovalent cation dopants, which can significantly influence the material's properties from its crystal structure to its electronic behavior.
Monovalent Cation Doping and its Influence on Structural and Electronic Features
The introduction of monovalent cations such as Na⁺ and Cu⁺ into lead halide perovskites, for instance, by adding compounds like sodium iodide (NaI) and copper(I) bromide (CuBr) to the precursor solution, has been shown to tune the material's optical, excitonic, and electrical properties. researchgate.netnih.gov These cations, having ionic radii similar to that of lead (Pb²⁺), can be incorporated into the perovskite lattice. nih.govnih.gov
Synchrotron X-ray diffraction studies have revealed that the addition of monovalent cations can cause a noticeable shift in the main perovskite peaks, which suggests the incorporation of these ions into the perovskite lattice itself. nih.gov Research on the co-addition of sodium chloride (NaCl) and copper(II) bromide (CuBr₂) to a mixed-cation mixed-halide perovskite proposed a microstructural model where sodium atoms may initially occupy interstitial sites and later move to methylammonium (B1206745) (MA) vacancy sites, contributing to the stabilization of the perovskite crystal. acs.org
From an electronic standpoint, doping with these cations can induce significant changes. A notable effect is the shift in the Fermi level position. researchgate.netnih.gov For example, in methylammonium lead iodide (CH₃NH₃PbI₃) perovskites, which are typically n-type, doping with Na⁺ can change the electronic conductivity to p-type. researchgate.net This "dedoping" effect can lead to cleaner bandgaps, characterized by lower energetic disorder compared to pristine films. nih.gov Furthermore, this doping strategy has been observed to decrease sub-bandgap optical absorption. researchgate.netnih.gov The incorporation of NaI and CuBr has led to an improvement of 2 mA/cm² in the photocurrent density of perovskite solar cells compared to pristine devices. nih.gov
| Effect of Monovalent Cation Doping on Perovskite Properties | Observation | Reference |
| Structural | Shift in main perovskite X-ray diffraction peaks, suggesting lattice incorporation. | nih.gov |
| Na⁺ may occupy interstitial sites and then MA vacancies, stabilizing the crystal. | acs.org | |
| Electronic | Shift in Fermi level, sometimes changing conductivity from n-type to p-type. | researchgate.netnih.gov |
| Reduction of sub-bandgap optical absorption and lower energetic disorder. | researchgate.netnih.govnih.gov | |
| Device Performance | Improved photocurrent density in solar cells. | nih.gov |
Defect Passivation and Ionic Migration Inhibition in Perovskite Films
Defects, particularly on the surface and at the grain boundaries of perovskite films, are detrimental to device performance as they act as non-radiative recombination centers. Ionic migration, especially of iodide ions, can lead to device degradation. rsc.org The introduction of specific additives can passivate these defects and inhibit ion movement.
While not directly studying this compound, research on various additives provides insight into the mechanisms. For instance, Lewis base additives can effectively passivate defect states. researchgate.net In a similar vein, the components of sodium copper diiodide can play a passivation role. It has been observed that Na⁺ ions tend to locate mainly at the grain boundaries and surfaces of the perovskite film. nih.gov This positioning is ideal for passivating surface defects. The positively charged copper atoms on the surface of copper iodide particles are coordinatively unsaturated and tend to interact with defective perovskite structures, effectively passivating surface trap states. mdpi.com
Furthermore, the inhibition of ion migration is crucial for long-term stability. The introduction of certain additives can increase the activation energy for ion migration, making it less favorable. rsc.org For example, diethanolamine (B148213) has been used as an additive in the electron transport layer to prevent the diffusion of iodide ions from the perovskite layer into an adjacent silver layer, thereby preventing the formation of insulating silver iodide (AgI) and improving operational stability. elsevierpure.com The presence of Na⁺ and Cu⁺ at grain boundaries can similarly help to suppress the migration of iodide vacancies. acs.orgresearchgate.net
Interface Engineering for Charge Transport Layer Optimization
The interfaces between the perovskite absorber layer and the charge transport layers (electron transport layer, ETL, and hole transport layer, HTL) are critical for efficient charge extraction and for minimizing recombination. researchgate.netscispace.com Interface engineering aims to optimize these junctions for better device performance.
Copper iodide (CuI) itself is a promising p-type material that can be used as an HTL or as an interlayer. oaepublish.comijrer.com When used as an interlayer between the perovskite and a nickel oxide (NiO) HTL, CuI has been shown to improve hole injection and reduce charge accumulation at the interface. mdpi.com This double HTL structure resulted in a reduction of series resistance by 30% and an increase in shunt resistance by 100%, leading to a 10% improvement in solar cell efficiency. mdpi.com The use of a CuI interlayer can also protect the HTL/perovskite interface from degradation, thus enhancing the device's stability. mdpi.com
Development of this compound-Based Solid-State Ion Conductors
Solid-state ion conductors, or solid electrolytes, are essential components for the development of safer, more durable all-solid-state batteries and other ionic devices. wikipedia.org Materials based on ternary copper iodide systems, including those incorporating sodium, are being explored for their potential as solid-state ion conductors.
Exploration of Ternary Copper Iodide Systems for Ionic Conductivity
Copper(I) iodide (CuI) is known to exhibit fast ionic conductivity, particularly in its high-temperature α-phase, where the copper ions show a large spatial distribution and clear diffusion pathways. elsevierpure.comrsc.org The exploration of ternary iodide systems, such as those in the LiI-MII₂ (where MII = Mn, Cd, Pb) systems, has shown the potential for fast ionic conductivity. amanote.com
The development of sodium-ion conductors is of great interest for applications in sodium-ion batteries. researchgate.net Computational studies on materials like Na₇P₃S₁₁ predict high room-temperature ionic conductivities, demonstrating the potential of sodium-based compounds as superionic conductors. berkeley.edu While research specifically on Na-Cu-I ternary systems for ionic conductivity is emerging, the principles derived from other sodium and copper-based conductors are highly relevant. The goal is to discover materials with high ionic conductivities at room temperature, which is a key challenge in the field. nih.govresearchgate.net
| Material System | Ionic Conductor Type | Key Finding | Reference |
| α-CuI | Copper Ion (Cu⁺) | High ionic conductivity due to large spatial distribution and diffusion pathways of Cu⁺. | rsc.org |
| LiI-MII₂ | Lithium Ion (Li⁺) | Ternary iodide systems show potential for fast ionic conductivity. | amanote.com |
| Na₇P₃S₁₁ | Sodium Ion (Na⁺) | Computationally predicted to have high room-temperature ionic conductivity (>10 mS cm⁻¹). | berkeley.edu |
| NaₓMᵧCl₆ | Sodium Ion (Na⁺) | Discovered through computational design, exhibiting high Na-ion conductivity. | nih.gov |
Understanding Charge Transport Mechanisms in Solid Electrolytes
The movement of ions in a solid electrolyte is governed by several mechanisms. A primary mechanism is lattice diffusion, where mobile ions hop between vacant sites or through interstitial pathways within the crystal lattice. hilarispublisher.com The efficiency of this process is influenced by factors like the crystal structure, the size of the mobile ion, and the concentration of defects. hilarispublisher.com
Point defects, such as vacancies and interstitials, play a crucial role in ionic transport by creating pathways for diffusion and affecting the concentration of mobile charge carriers. hilarispublisher.com In many solid electrolytes, the transport of ions is dependent on the ability of the mobile ion (e.g., Na⁺) to move between coordination sites within the material's structure. researchgate.net For polymer-based electrolytes, the segmental motion of the polymer chains also plays a vital role in facilitating ion transport. researchgate.net
In systems like ionic liquids, molecular dynamics simulations have shown that Na⁺ transport can occur via a hopping diffusion mechanism, influenced by the aggregation of ions. researchgate.net The interaction between the mobile sodium ions and the surrounding anions directly impacts the transport properties. researchgate.net Understanding these fundamental transport mechanisms is essential for designing and developing new solid-state electrolytes with optimized ionic conductivity for next-generation energy storage technologies. hilarispublisher.comyoutube.com
Advanced Applications in Functional Materials Research (Excluding Prohibited Areas)
The unique electronic structure and versatile coordination chemistry of copper(I) iodide-based materials, including the specific compound this compound, have positioned them as significant candidates for advanced functional materials. Their utility is particularly evident in applications that leverage their luminescent and responsive properties. Research is progressively uncovering their potential in creating sophisticated material architectures for a range of technological applications.
Luminescent Materials and Aggregation-Induced Emission (AIE) Studies
Copper(I) halide complexes are a notable class of luminescent materials, distinguished by their diverse structural arrangements and resultant photophysical properties. nih.gov The relationship between the structural dimensionality of these complexes—influenced by factors like the coordinating ligands and the atomic radius of the halide anion—and their emission characteristics is a central theme of ongoing research. nih.gov These materials often exhibit high photoluminescence quantum yields (PLQYs), making them promising for various light-emitting applications. nih.gov
A particularly interesting phenomenon observed in some copper iodide clusters is Aggregation-Induced Emission (AIE). nih.gov Unlike many traditional luminophores that suffer from quenching in the aggregated or solid state, AIE-active materials exhibit enhanced emission. nih.gov This effect in copper iodide clusters is attributed to the suppression of non-radiative relaxation pathways in the more rigid, aggregated state. nih.gov The study of two distinct [Cu₄I₄L₄] clusters, differing only by their phosphine (B1218219) ligand, revealed that both were AIE-active, showing intense emission in the visible spectrum upon aggregation. nih.gov This highlights the role of ligand design in tuning the optoelectronic properties of these materials. The formation of "soft" molecular solids is considered a key characteristic that underpins these photoactive properties. nih.gov
The luminescent behavior of these materials is often linked to their structural stability. nih.gov Dimensional complexes derived from copper(I) halide, such as 2D-coordination polymers, are frequently stable due to extended bonding, which can enhance their emissions. nih.govrsc.org For example, 2D-coordination polymers of CuI with ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO) and piperazine (B1678402) exhibit bright solid-state emission with unusually long lifetimes, on the order of microseconds, which increase further at cryogenic temperatures (77 K). rsc.org
Table 1: Luminescent Properties of Selected Copper(I) Iodide-Based Materials
| Compound/Material Class | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) | Key Feature | Source(s) |
| AIO-type CuI-based hybrids | 560–610 | Up to 84.8% | High stability and efficient photoluminescence. nih.gov | nih.gov |
| [Cu₄I₄L₄] clusters | Visible Region | Not specified | Exhibit Aggregation-Induced Emission (AIE). nih.gov | nih.gov |
| [Cu₂I₂(DABCO)₂]∞ | Not specified | Not specified | Long luminescence lifetime (125 µs at room temp., 609 µs at 77 K). rsc.org | rsc.org |
| [Cu₂I₂(piperazine)₂]∞ | Not specified | Not specified | Long luminescence lifetime (53 µs at room temp., 420 µs at 77 K). rsc.org | rsc.org |
Smart Photoactive Materials and Multi-Stimuli-Responsive Systems
The development of "smart" materials that respond to external stimuli is a key area of materials science. nih.govnih.gov Copper(I) iodide-based materials have demonstrated significant promise in this domain, exhibiting properties such as vapochromism and mechanochromism.
Vapochromism, the change in optical properties upon exposure to vapor, makes these materials suitable for chemical sensing. frontiersin.org Copper(I)-halide complexes can undergo reversible structural changes and corresponding shifts in their photoluminescence when exposed to volatile compounds. frontiersin.org For instance, thin films of [CuI(3,4-diMepy)]n and [CuI(3,5-diMepy)]n show fast, reversible luminescence quenching when exposed to vapors of dichloromethane (B109758) and dibromomethane. frontiersin.org This responsiveness is critical for developing sensors that can detect and monitor volatile organic compounds. frontiersin.org
Mechanochromic luminescence, a change in emission color or intensity in response to mechanical force, is another fascinating property of copper iodide clusters. rsc.org An original copper iodide cluster, [Cu₄I₄(PPh₂i-Pr)₄], displays a distinct emission "off-on" effect when subjected to mechanical stress. rsc.org In its pristine crystalline state, the cluster is non-emissive due to long Cu-Cu distances that destabilize the emissive state. rsc.org Mechanical force induces structural changes, shortening these intramolecular Cu-Cu contacts and restoring the intense luminescence characteristic of cubane-type copper iodide clusters. rsc.org This principle has been used to create mechanically responsive films that exhibit high-contrast luminescence, with writing and erasing actions activating and deactivating the emission. rsc.org
Integration in Sensing Architectures (e.g., Optical Sensors, X-ray Scintillators)
The responsive and luminescent properties of copper(I) iodide-based materials make them highly suitable for integration into various sensing architectures, from optical sensors for chemical detection to high-performance X-ray scintillators.
Optical Sensors: Thin films of photoluminescent copper(I) iodide coordinated with alkylpyridine ligands have been developed as sensors for volatile halogenated compounds. frontiersin.org The principle of operation relies on the reversible quenching of their luminescence upon exposure to specific chemical vapors, providing a direct optical readout. frontiersin.org Similarly, copper(I) iodide has been used as a base material to develop sensors for detecting industrial pollutants like pyridine (B92270) in aqueous media. wm.edu The selection of appropriate ligands allows for the fine-tuning of emission wavelengths across the visible spectrum (390–650 nm), enhancing their potential for selective sensing applications. frontiersin.org
X-ray Scintillators: A significant and promising application of copper iodide materials is in X-ray detection and imaging. nih.govrsc.org Scintillators convert high-energy X-ray photons into visible light, which can then be detected. nih.gov Copper(I) iodide-based materials are attractive alternatives to traditional lead-based scintillators due to their non-toxic nature, high stability, and efficient luminescence. nih.govnih.gov The presence of heavy atoms like iodine (Z=53) and copper (Z=29) provides strong X-ray stopping power, which is crucial for efficient detection. nih.gov
Research has demonstrated that these materials can achieve exceptionally high performance. For example, a zero-dimensional organic copper halide, (18-crown-6)₂Na₂(H₂O)₃Cu₄I₆ (CNCI), when deployed in a polymer composite scintillator, exhibited an ultrahigh light yield of approximately 109,000 photons/MeV. nih.gov Similarly, other copper iodide cluster scintillators have shown high light yields and impressively low detection limits, some reaching as low as 19.6 nGy/s, which is significantly lower than the dosage used in standard medical examinations. nih.govresearchgate.net Furthermore, their integration into structured arrays, such as silicon templates, can enhance light guiding and dramatically improve spatial imaging resolution, reaching up to 108 lp/mm in some cases. nih.govrsc.org
Table 2: Performance of Selected Copper(I) Iodide-Based X-ray Scintillators
| Material | Light Yield (photons/MeV) | Detection Limit (nGy/s) | Spatial Resolution (lp/mm) | Source(s) |
| (18-crown-6)₂Na₂(H₂O)₃Cu₄I₆ (CNCI)/Polymer Composite | ~109,000 | 59.4 | 16.3 | nih.gov |
| (18-crown-6)₂Na₂(H₂O)₃Cu₄I₆ (CNCI)-Silicon Array | Not specified | 59.4 | 24.8 | nih.gov |
| (CISDM)₄[Cu₄I₈]·2H₂O | ~41,042 | 86.8 | 108 | rsc.org |
| Copper Iodide-(1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium)₂ | Not specified | 19.6 | 20 (in flexible composite) | researchgate.net |
| (CuI(pyridine))₄ | Not specified | 55 | Not specified | nih.gov |
Advanced Solid State Physics and Interface Phenomena in Sodium;copper 1+ ;diiodide Systems
Defect Chemistry and Non-Stoichiometry in Sodium;copper(1+);diiodide
The performance and stability of semiconductor materials are intrinsically linked to their defect chemistry and any deviation from their ideal stoichiometry. In compounds like NaCuI₂, these defects, whether intrinsic or extrinsically induced, create localized electronic states within the bandgap, significantly influencing the material's electronic and optical properties.
Intrinsic point defects, such as vacancies, interstitials, and anti-site defects, are thermodynamically driven imperfections in the crystal lattice. Their formation energies dictate their concentration and, consequently, their impact on the material's properties. In related copper iodide-based semiconductors, copper vacancies (VCu) are often found to have very low formation energies, which contributes to the intrinsic p-type conductivity of these materials. researchgate.net The concentration of these defects can be influenced by the chemical potential of the constituent elements during synthesis, meaning that conditions can be tuned from copper-rich to iodine-rich to control defect populations. researchgate.net
First-principles calculations on similar ternary copper halides, such as Cs₃Cu₂I₅, have shown that copper and iodine interstitials (Cuᵢ and Iᵢ) and the iodine anti-site on a cesium site (ICs) exhibit low or even negative formation energies, indicating their high probability of formation. dtu.dk While defects with negative formation energies are dominant, their impact on device performance is determined by whether they introduce deep or shallow energy levels within the band gap. Deep-level defects can act as non-radiative recombination centers, which are detrimental to the efficiency of optoelectronic devices. dtu.dk For instance, in Cs₃Cu₂I₅, iodine interstitials and anti-sites are predicted to form deep traps that should be minimized during material synthesis. dtu.dk
Table 1: Calculated Formation Energies of Dominant Intrinsic Point Defects in Related Copper Halide Semiconductors This table presents representative data from theoretical calculations on compounds similar to NaCuI₂. The actual values for NaCuI₂ may vary.
| Defect Type | Description | Typical Formation Energy Range (eV) | Electronic Effect | Reference |
|---|---|---|---|---|
| Copper Vacancy (VCu) | A missing copper atom from its lattice site. | Low | Shallow acceptor, contributes to p-type conductivity. | researchgate.net |
| Iodine Interstitial (Iᵢ) | An extra iodine atom located between regular lattice sites. | Low to Negative | Can form deep trap states, potentially acting as a recombination center. | dtu.dk |
| Copper Interstitial (Cuᵢ) | An extra copper atom located between regular lattice sites. | Low to Negative | Typically a shallow donor. | dtu.dk |
| Sodium Vacancy (VNa) | A missing sodium atom from its lattice site. | Moderate | Likely an acceptor. | osti.gov |
| Iodine Vacancy (VI) | A missing iodine atom from its lattice site. | High | Donor. | researchgate.net |
Doping can lead to lattice expansion or contraction, which can be quantified by changes in the lattice parameters. arxiv.org For instance, substituting a host atom with a dopant having a larger ionic radius will generally cause the lattice to expand, while a smaller dopant will cause it to contract. researchgate.net These structural modifications can, in turn, influence the material's electronic band structure and phonon transport. In some cases, doping can also improve the thermal stability of the material. wikipedia.org For example, carbon doping in Sb₂Te₃ has been shown to strengthen atomic bonds and enhance structural stability. wikipedia.org The choice of dopant and its concentration is therefore a critical parameter in designing NaCuI₂-based materials for specific applications.
Table 2: Expected Impact of Different Dopant Types on the NaCuI₂ Lattice This table provides a generalized overview of doping effects. Specific outcomes depend on the chosen dopant and host site.
| Dopant Type | Example | Substituted Ion | Expected Impact on Lattice Parameter | Potential Effect on Stability | Reference |
|---|---|---|---|---|---|
| Isovalent (larger radius) | K⁺ for Na⁺ | Na⁺ | Increase | May introduce local strain. | researchgate.net |
| Isovalent (smaller radius) | Li⁺ for Na⁺ | Na⁺ | Decrease | May improve structural integrity depending on bonding. | researchgate.net |
| Aliovalent (higher charge) | Ca²⁺ for Na⁺ | Na⁺ | Likely decrease due to stronger electrostatic attraction. | Can create vacancies (e.g., VCu) for charge compensation, affecting conductivity and stability. | researchgate.net |
| Aliovalent (lower charge) | - | - | - | Less common for cationic substitution in this system. | |
| Anionic Dopant | Br⁻ for I⁻ | I⁻ | Decrease | Can alter the band gap and electronic properties. | osti.gov |
Charge Transport Mechanisms in NaCuI₂ and Related Compounds
The movement of charge carriers—electrons and holes—through the NaCuI₂ crystal lattice is fundamental to its operation in an electronic device. This transport is governed by processes of carrier generation, recombination, and mobility, which are influenced by the material's intrinsic properties and external stimuli.
Carrier generation is the process by which electrons are excited from the valence band to the conduction band, creating electron-hole pairs. wikipedia.org This can be initiated through several mechanisms:
Photogeneration: Absorption of photons with energy greater than the material's bandgap. wikipedia.org
Thermal Generation: Lattice vibrations (phonons) at finite temperatures providing enough energy to break covalent bonds. researchgate.net
Impact Ionization: A high-energy carrier creating additional electron-hole pairs.
Conversely, recombination is the process where an electron and a hole annihilate each other, releasing energy. wikipedia.org The primary recombination pathways in semiconductors include:
Radiative Recombination: The direct recombination of an electron and a hole, emitting a photon. This is the desired process in light-emitting diodes (LEDs). wikipedia.org
Shockley-Read-Hall (SRH) Recombination: A non-radiative process that occurs via an energy level (a "trap") within the bandgap, often introduced by crystal defects. wikipedia.org
Auger Recombination: A non-radiative process where the energy from an electron-hole recombination is transferred to a third carrier. This mechanism becomes significant at high carrier concentrations. wikipedia.org
The efficiency of optoelectronic devices is determined by the competition between these radiative and non-radiative pathways. The average time a minority carrier exists before recombining is known as the carrier lifetime, a critical parameter for devices like solar cells and photodetectors.
Table 3: Summary of Carrier Generation and Recombination Pathways in Semiconductors
| Process | Mechanism | Description | Significance | Reference |
|---|---|---|---|---|
| Generation | Photogeneration | An incident photon with energy hν > Eg creates an electron-hole pair. | Basis for photodiodes, solar cells, and photodetectors. | wikipedia.org |
| Thermal Generation | Lattice vibrations provide sufficient energy to create an electron-hole pair. | Source of dark current in devices; temperature-dependent. | researchgate.net | |
| Impact Ionization | An energetic carrier creates one or more additional electron-hole pairs. | Leads to avalanche breakdown at high electric fields. | ||
| Recombination | Radiative (Band-to-Band) | An electron from the conduction band recombines with a hole in the valence band, emitting a photon. | Basis for LEDs and laser diodes. | wikipedia.org |
| Shockley-Read-Hall (SRH) | Non-radiative recombination via a defect state (trap) in the bandgap. | A primary loss mechanism in most semiconductors, reduces efficiency. | wikipedia.org | |
| Auger | Non-radiative recombination where energy is transferred to a third carrier. | Dominant at high carrier concentrations, limits efficiency in high-power devices. | wikipedia.org |
Hall effect measurements are a crucial experimental technique for characterizing the electronic properties of semiconductors like NaCuI₂. By applying a magnetic field perpendicular to the direction of current flow, a transverse voltage (the Hall voltage) is generated. The polarity of this voltage reveals the dominant charge carrier type (n-type for electrons or p-type for holes).
Furthermore, the magnitude of the Hall voltage, in conjunction with the material's resistivity, allows for the calculation of two key parameters:
Carrier Concentration: The number of free charge carriers (electrons or holes) per unit volume.
Carrier Mobility: A measure of how quickly charge carriers can move through the material under the influence of an electric field.
Studies on the related p-type semiconductor copper iodide (CuI) have shown that its hole concentration and mobility can be significantly tuned by controlling growth conditions and doping. For instance, hole concentrations in CuI can be varied over several orders of magnitude, from 10¹⁴ to 10¹⁹ cm⁻³. However, there is often a trade-off, as increased carrier concentrations, typically achieved through heavier doping, can lead to decreased mobility due to enhanced ionized impurity scattering.
Table 4: Representative Hall Effect Measurement Data for p-Type Copper Iodide (CuI) Thin Films This table presents typical values for CuI, which serves as a model for the expected properties of NaCuI₂.
| Sample Condition | Carrier Type | Hole Concentration (cm⁻³) | Hall Mobility (cm² V⁻¹ s⁻¹) | Resistivity (Ω·cm) | Reference |
|---|---|---|---|---|---|
| Lightly Doped / High Purity | p-type | ~10¹⁴ - 10¹⁶ | > 25 | High | |
| Moderately Doped | p-type | ~10¹⁷ - 10¹⁸ | 10 - 25 | Moderate | |
| Heavily Doped (e.g., with S) | p-type | > 10¹⁹ | < 10 | Low |
Surface and Interface Phenomena in Thin Films and Nanostructures
The behavior of NaCuI₂ in thin-film and nanostructured forms is heavily influenced by surface and interface phenomena. At these reduced dimensions, the high surface-area-to-volume ratio means that a larger fraction of atoms resides at or near a surface or interface, where the local environment differs significantly from the bulk material. This can lead to the emergence of unique properties not observed in the bulk.
Key phenomena at surfaces and interfaces include:
Surface States: The termination of the crystal lattice at a surface creates dangling bonds and unsaturated coordination, leading to the formation of electronic states within the bandgap. These surface states can act as charge traps or recombination centers, often degrading device performance.
Surface Reconstruction: Surface atoms may rearrange into a structure different from the bulk crystal in order to minimize surface energy. This reconstruction alters the electronic and chemical properties of the surface.
Band Bending: When NaCuI₂ is interfaced with another material (like a metal contact or another semiconductor), charge transfer can occur to align their Fermi levels. This results in the bending of the conduction and valence bands near the interface, forming potential barriers or wells that govern charge transport across the interface.
Interface Defects: Mismatches in the lattice constants or crystal structures between NaCuI₂ and an adjacent layer can introduce a high density of defects at the interface, such as dislocations and stacking faults. These defects can act as scattering centers, impeding carrier mobility, or as recombination sites, reducing device efficiency.
In nanostructures, such as nanoparticles or nanowires, quantum confinement effects can also become significant, leading to a size-dependent bandgap and discrete energy levels. The interplay of these surface and quantum effects is critical in the design of nanoscale devices based on NaCuI₂ and related materials.
Growth Mechanisms and Epitaxial Relationships
Information regarding the growth mechanisms, such as molecular beam epitaxy, chemical vapor deposition, or solution-based synthesis, for this compound is not available in the reviewed scientific literature. Similarly, there is no data on the epitaxial relationships of this compound with any substrate, which would be crucial for understanding and engineering its potential applications in electronic or photonic devices.
Grain Boundary Effects on Material Performance
The influence of grain boundaries on the electrical, optical, or thermal properties of this compound has not been documented. Research into how these internal interfaces might scatter charge carriers or phonons, or act as sites for recombination or degradation, is absent from the available scientific record.
Due to the lack of foundational research on the synthesis and characterization of "this compound," a detailed analysis of its advanced solid-state properties and interface phenomena as outlined is not possible.
Emerging Research Frontiers and Future Perspectives on Sodium;copper 1+ ;diiodide
Rational Design of Next-Generation Sodium;copper(1+);diiodide-Based Materials
The rational design of materials based on this compound is a key area of research focused on tuning its intrinsic properties for specific applications. This involves a deep understanding of its structure-property relationships and the strategic modification of its composition and crystal structure. Theoretical and computational studies are instrumental in predicting the effects of various modifications, guiding experimental efforts.
One of the primary strategies in the rational design of these materials is compositional engineering through doping or alloying. The introduction of different cations or anions can significantly alter the electronic band structure, defect chemistry, and, consequently, the optical and electrical properties of the material. For instance, substituting sodium with other alkali metals or copper with other transition metals can modulate the band gap and charge carrier mobility. Similarly, partial replacement of iodide with other halides like bromide can influence the material's stability and emission characteristics. oaepublish.com
Creating defects, such as copper vacancies, within the crystal structure is another effective approach to enhance charge separation and transfer. mdpi.com The concentration of these vacancies can be controlled, for example, by adjusting the partial pressure of oxygen during annealing processes. mdpi.com
The following table summarizes some potential doping strategies and their expected impact on the properties of this compound-based materials, based on findings from related copper-based semiconductors.
| Dopant/Substituent | Target Property | Expected Effect |
| Ag⁺ (substituting Cu⁺) | Optical Properties | Modification of band gap and photoluminescence |
| Br⁻ (substituting I⁻) | Carrier Concentration & Stability | Reduction in carrier concentration and potential enhancement of stability |
| Samarium (Sm) | Superconducting Properties | Potential to increase the transition to normal conductivity temperature |
| Vacancies (e.g., VCu) | Carrier Concentration | Enhanced carrier concentration |
This table presents potential strategies based on research in related copper-halide and semiconductor materials, as direct experimental data for doped this compound is emerging.
Hybrid Systems Incorporating this compound with Organic or Polymeric Components
The integration of this compound with organic or polymeric materials to form hybrid systems is a promising avenue for developing novel functional materials with enhanced properties. These hybrid structures can exhibit synergistic effects, combining the desirable electronic properties of the inorganic component with the processability and flexibility of the organic counterpart.
One area of exploration is the development of organic-inorganic hybrid phosphors. In such systems, the inorganic this compound framework can act as a host lattice for organic ligands, leading to unique photoluminescent properties. For instance, similar copper(I) iodide-based hybrid structures have been shown to be effective light emitters. mdpi.com A recently synthesized one-dimensional copper(I) iodide staircase-chain-based inorganic-organic hybrid structure demonstrated red-light emission, suggesting its potential as a rare-earth-free lighting phosphor. mdpi.com
Solution-based processing techniques are often employed for the fabrication of these hybrid films. The incorporation of polymers can improve film formation, leading to more uniform and defect-free active layers for electronic devices. Furthermore, the organic components can be chosen to passivate surface defects on the this compound crystals, thereby enhancing charge carrier lifetimes and device performance.
Advanced Characterization Techniques for In Situ and Operando Studies
To fully understand the structure-property-performance relationships in this compound-based materials and devices, advanced characterization techniques are indispensable. In situ and operando studies, which allow for the real-time monitoring of materials under actual operating conditions, are particularly crucial for elucidating dynamic processes, degradation mechanisms, and reaction pathways. numberanalytics.commdpi.comnih.gov
The application of these techniques can provide invaluable insights into various aspects of this compound:
Structural Evolution : In situ X-ray diffraction (XRD) and neutron scattering can be used to track changes in the crystal structure of the material during synthesis, thermal annealing, or device operation. mdpi.com This is critical for understanding phase transitions and degradation pathways.
Chemical and Electronic State Analysis : Operando X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) can probe the elemental composition and oxidation states of the constituent elements at surfaces and interfaces while the device is functioning. numberanalytics.comresearchgate.net This is vital for understanding charge transfer processes and chemical reactions at the interfaces.
Morphological Changes : In situ scanning electron microscopy (SEM) and atomic force microscopy (AFM) can visualize changes in the film morphology and surface topography in response to environmental stressors like humidity or light exposure. mdpi.comjos.ac.cn
Charge Carrier Dynamics : Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) are powerful techniques for studying the dynamics of photo-excited charge carriers, providing information on recombination rates and charge transfer efficiencies.
The table below highlights some advanced characterization techniques and their specific applications in the study of this compound and related materials.
| Technique | Information Obtained | Relevance to this compound |
| In Situ/Operando XRD | Real-time crystal structure changes | Understanding phase stability and degradation mechanisms |
| Operando XAS | Oxidation state and coordination environment | Probing the role of copper ions in charge transport |
| In Situ TEM | Nanoscale morphological dynamics | Visualizing crystal growth and degradation at the nanoscale |
| In Situ/Operando XPS | Surface composition and electronic states | Investigating interfacial reactions in devices |
| Transient Absorption Spectroscopy | Charge carrier dynamics | Measuring charge transfer and recombination rates |
Addressing Current Challenges in Synthesis Scalability and Device Integration
Despite the promising properties of this compound, several challenges related to its synthesis, scalability, and integration into functional devices need to be addressed for its widespread adoption.
A significant challenge lies in the development of scalable and cost-effective synthesis methods that yield high-quality, crystalline material. While laboratory-scale synthesis through the reaction of copper(I) iodide and sodium iodide in a suitable solvent is established, translating this to large-area and uniform film deposition for industrial applications remains a hurdle. ontosight.ai Solution-based methods like spin-coating, doctor-blading, and inkjet printing are being explored as alternatives to more complex vapor deposition techniques. oaepublish.com However, issues such as precursor solution stability, solvent compatibility, and control over crystallization kinetics need to be overcome to achieve reproducible and high-performance films.
Furthermore, the long-term stability of this compound-based devices under operational stress (e.g., exposure to air, moisture, and continuous illumination) is a key concern. Encapsulation strategies and the development of more intrinsically stable material compositions are crucial for ensuring the longevity of these devices.
Unexplored Research Avenues and Potential for Novel Discoveries
The field of this compound research is still in its nascent stages, offering a vast landscape for new discoveries and unexplored research avenues.
One promising area is the investigation of its potential in applications beyond optoelectronics. For instance, its ionic conductivity could be explored for applications in solid-state batteries or sensors. The thermoelectric properties of this material also warrant investigation, as related copper-based materials have shown potential for waste heat recovery. oaepublish.com
The synthesis of nanostructured forms of this compound, such as quantum dots, nanowires, or nanosheets, could unlock novel size-dependent properties and open up new application possibilities. These nanostructures could exhibit quantum confinement effects, leading to tunable optical and electronic properties.
Exploring the fundamental physics of this ternary halide, including its defect physics, charge transport mechanisms, and excitonic properties in greater detail, will provide a solid foundation for its future development. The use of advanced theoretical modeling combined with sophisticated experimental probes will be crucial in this endeavor.
Furthermore, the combination of this compound with other emerging materials, such as 2D materials (e.g., graphene, transition metal dichalcogenides), could lead to the development of novel heterostructures with unprecedented functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
